4-methoxy-N-(4-nitrophenyl)benzamide

Description

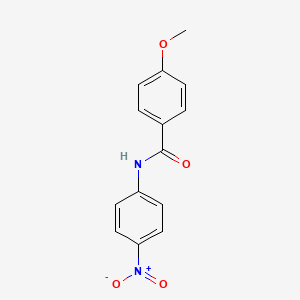

4-Methoxy-N-(4-nitrophenyl)benzamide is a benzamide derivative characterized by a methoxy group (-OCH₃) at the para position of the benzoyl ring and a nitro group (-NO₂) at the para position of the aniline ring. This compound belongs to a broader class of N-arylbenzamides, which are widely studied for their structural diversity, physicochemical properties, and applications in pharmaceuticals (e.g., histone deacetylase inhibitors) and materials science (e.g., nonlinear optical materials) . Its synthesis typically involves coupling 4-methoxybenzoyl chloride with 4-nitroaniline in polar aprotic solvents like acetonitrile or tetrahydrofuran (THF) .

Properties

IUPAC Name |

4-methoxy-N-(4-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-20-13-8-2-10(3-9-13)14(17)15-11-4-6-12(7-5-11)16(18)19/h2-9H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPFMFNLPIBAJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80323461 | |

| Record name | 4-methoxy-N-(4-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7464-52-0 | |

| Record name | NSC404056 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methoxy-N-(4-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-methoxy-N-(4-nitrophenyl)benzamide typically involves the reaction of 4-methoxybenzoic acid with 4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-methoxy-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or nitro compounds.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can convert the nitro group to an amine group, resulting in 4-methoxy-N-(4-aminophenyl)benzamide.

Scientific Research Applications

4-methoxy-N-(4-nitrophenyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly influence the properties of benzamide derivatives. Below is a comparative analysis with key analogs:

Key Observations :

- Methoxy vs. Alkoxy Groups : Long alkoxy chains (e.g., tetradecyloxy in 3e) increase hydrophobicity and melting points compared to methoxy, favoring liquid crystalline behavior .

- Nitro Positioning : Ortho-nitro substitution (e.g., 2-nitro analog) introduces steric hindrance, leading to larger dihedral angles (82.32°) between aromatic rings, which may reduce conjugation efficiency compared to para-substituted analogs .

- Electron-Donating vs. Withdrawing Groups: Methoxy (-OCH₃) is strongly electron-donating, enhancing resonance stabilization of the benzamide core, whereas nitro (-NO₂) is electron-withdrawing, increasing electrophilicity and reactivity .

Yield Comparison :

Thermal and Structural Stability

- Thermal Analysis : The methoxy analog (4MNMNPB) shows stability up to 150°C via TGA, comparable to other benzamides with electron-donating groups .

- Crystal Packing : The 2-nitro derivative forms a 3D network via N–H···O hydrogen bonds, whereas methoxy analogs likely exhibit different packing due to reduced nitro group planarity .

Biological Activity

4-Methoxy-N-(4-nitrophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its potential applications.

Chemical Structure and Properties

- Chemical Formula : C₁₅H₁₄N₂O₄

- Molecular Weight : 286.28 g/mol

- Functional Groups : Contains an amide group, methoxy group, and nitro group, which are critical for its biological activity.

The compound's structure is characterized by a methoxy group attached to one benzene ring and a nitrophenyl moiety attached via an amide linkage. This configuration is essential for its interaction with biological targets.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against several pathogens. A study highlighted its effectiveness with the following minimum inhibitory concentrations (MIC):

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Candida albicans | 32 |

| Escherichia coli | 64 |

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses significant cytotoxic effects on various cancer cell lines. A notable study reported the following IC₅₀ values:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF7 (Breast Cancer) | 15 |

| PC3 (Prostate Cancer) | 20 |

The anticancer mechanism is believed to involve apoptosis induction and cell cycle arrest, particularly linked to the structural features of the compound .

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in lipid metabolism, particularly lysosomal phospholipase A₂, which has implications for metabolic disorders.

- Receptor Modulation : The compound may also interact with neurotransmitter receptors, influencing signaling pathways that regulate mood and cognition .

Study 1: Antimicrobial Efficacy

In a comparative study evaluating various amine-substituted compounds for antimicrobial efficacy, this compound was found to have significant activity against common pathogens. The results indicated a promising potential for treating infections caused by resistant strains.

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed that it effectively inhibited the growth of breast cancer cells. The study emphasized the importance of the methoxy and nitro substituents in enhancing cytotoxicity compared to related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.